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Compound of Interest

Compound Name: 5-Methylimidazo[1,2-a]pyridine

Cat. No.: B1295257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-Methylimidazo[1,2-a]pyridine (CAS No. 933-69-7, Molecular

Formula: C₈H₈N₂). The information presented herein is essential for the identification,

characterization, and quality control of this compound in research and development settings.

While a complete experimental dataset for this specific molecule is not readily available in a

single public source, this guide compiles representative data based on closely related analogs

and established principles of spectroscopic analysis for the imidazo[1,2-a]pyridine scaffold.

Core Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for 5-
Methylimidazo[1,2-a]pyridine. This data is aggregated from analyses of similar imidazo[1,2-

a]pyridine derivatives and predictive models.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
¹H NMR (Proton NMR)
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Chemical Shift (δ) ppm Multiplicity Assignment

~ 7.5 - 7.7 d H-8

~ 7.2 - 7.4 d H-2

~ 7.0 - 7.2 t H-7

~ 6.6 - 6.8 t H-6

~ 2.4 - 2.6 s CH₃ (at C-5)

~ 7.5 s H-3

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~ 145 C-8a

~ 140 C-2

~ 125 C-7

~ 123 C-5

~ 117 C-3

~ 112 C-6

~ 18 CH₃

Table 2: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (CH₃)

1630 - 1600 Strong C=N stretch

1550 - 1450 Medium-Strong C=C aromatic ring stretch

1400 - 1350 Medium C-H bend (CH₃)

800 - 700 Strong C-H out-of-plane bend

Table 3: Mass Spectrometry (MS) Data
m/z Interpretation

132 [M]⁺ (Molecular Ion)

117 [M - CH₃]⁺ (Loss of a methyl group)

105 [M - HCN]⁺

78 Pyridine fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These can be adapted for the specific analysis of 5-Methylimidazo[1,2-
a]pyridine.

Synthesis of 5-Methylimidazo[1,2-a]pyridine
A plausible synthetic route to 5-Methylimidazo[1,2-a]pyridine involves the condensation of 6-

methyl-2-aminopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or a

protected equivalent. A representative procedure is as follows:

To a solution of 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or

isopropanol, add chloroacetaldehyde (1.2 eq).
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC)

until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and

extracted with an organic solvent like dichloromethane or ethyl acetate.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated in vacuo.

The crude product is purified by column chromatography on silica gel to afford 5-
Methylimidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-Methylimidazo[1,2-a]pyridine (~5-10 mg) is dissolved in a suitable

deuterated solvent (~0.6 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆).

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400

MHz or higher.

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral

width is typically set from 0 to 200 ppm.

Data is processed using appropriate software to apply Fourier transformation, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound

with dry potassium bromide and pressing the mixture into a thin, transparent disk.
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Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent

and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the

empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a

chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Electron Ionization (EI) is a common ionization method for this type of molecule, typically

performed at 70 eV. Electrospray Ionization (ESI) can also be used, particularly for LC-MS.

The sample is introduced into the ion source, where it is vaporized and ionized.

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass

analyzer.

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 5-Methylimidazo[1,2-a]pyridine.
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Caption: General workflow for the synthesis and spectroscopic analysis of 5-
Methylimidazo[1,2-a]pyridine.

Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and

the structural information they provide for 5-Methylimidazo[1,2-a]pyridine.
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Caption: Information derived from different spectroscopic techniques for 5-Methylimidazo[1,2-
a]pyridine.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylimidazo[1,2-a]pyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295257#spectroscopic-data-nmr-ir-ms-of-5-
methylimidazo-1-2-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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